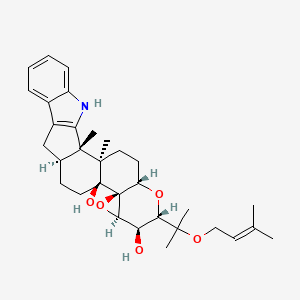
Terpendole J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terpendole J is an organic heteroheptacyclic compound isolated from Albophoma yamanashiensis and has been shown to exhibit inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as a metabolite and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is an organic heteroheptacyclic compound, an epoxide, an organonitrogen heterocyclic compound, a secondary amino compound, a secondary alcohol and a tertiary alcohol.
Wissenschaftliche Forschungsanwendungen
Terpendole as a Source of Novel Compounds
Terpendole M, an indole-diterpenoid, was isolated from perennial ryegrass infected with the endophytic fungus Neotyphodium lolii. This discovery adds to the understanding of the biogenesis of lolitrem neurotoxins and the structure-activity relationships within the indole-diterpenoids (Gatenby et al., 1999).
Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)
Terpendoles, isolated from Albophoma yamanashiensis, demonstrate significant inhibitory activity against acyl-CoA: cholesterol acyltransferase (ACAT), with terpendole J showing moderate inhibition in rat liver microsomes (Tomoda et al., 1995).
Role in Mitotic Kinesin Eg5 Inhibition
Terpendole E, a natural product inhibitor of mitotic kinesin Eg5, has been identified as a key biosynthetic intermediate of indole-diterpenes in Chaunopycnis alba (Motoyama et al., 2012). Its derivative also inhibits STLC- and GSK-1-resistant Eg5 (Tarui et al., 2014).
Terpendole E as a Key Biosynthetic Intermediate
Research has shown that terpendole E is a critical biosynthetic intermediate in the production of terpendoles and related indole-diterpenes, pivotal in understanding fungal metabolism and secondary metabolite production (Motoyama et al., 2012).
Structural Analysis and Synthesis
The synthesis of terpendole E and its analogues has been achieved, contributing to the understanding of their structural and functional aspects (Teranishi et al., 2014). This synthesis is crucial for further biological and pharmacological studies.
Exploration of Binding Mechanisms
Studies have explored the unique binding site and inhibitory mechanism of terpendole E and its derivatives, distinguishing them from other Eg5 inhibitors (Tarui et al., 2014).
Role in Terpene Synthesis
Research into the synthesis of terpenes, including terpendoles, highlights the vast potential of these compounds in various applications, from flavor and fragrance compounds to antimalarial or anticancer drugs (Martin et al., 2003).
Metabolic Engineering for Terpenoid Production
Advances in metabolic engineering have enabled the production of terpenoids, including terpendole derivatives, in plant cell cultures. This approach is beneficial for yielding high-value compounds (Roberts, 2007).
Eigenschaften
Molekularformel |
C32H43NO5 |
|---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
(1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol |
InChI |
InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |
InChI-Schlüssel |
GLVMTITYOKYZRQ-JSVBYLJXSA-N |
Isomerische SMILES |
CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |
Kanonische SMILES |
CC(=CCOC(C)(C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


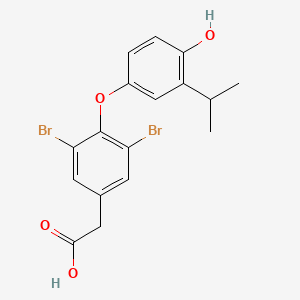



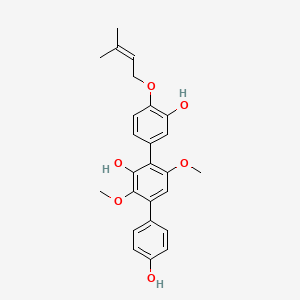
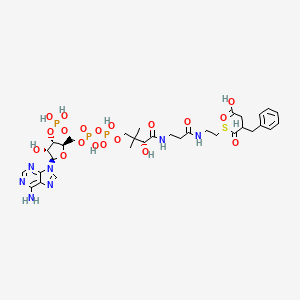
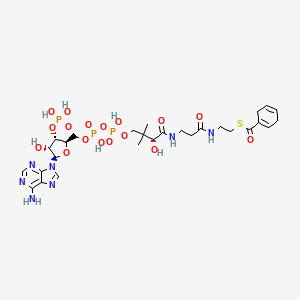
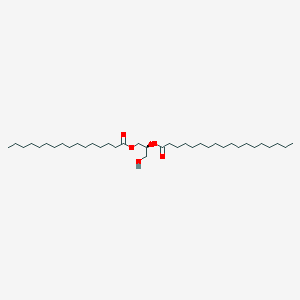

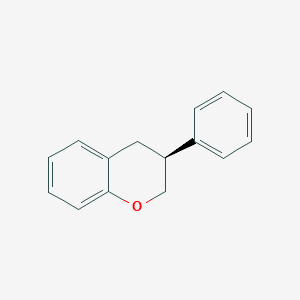
![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)



